Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
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Overview
Description
Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-phenylethylamine and methyl acrylate.
Formation of Pyrrolidine Ring: The key step involves the cyclization of an intermediate to form the pyrrolidine ring. This can be achieved through a [3+2] cycloaddition reaction.
Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral chromatography to obtain the desired (2R,3R)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Purification: Advanced purification techniques, including crystallization and chromatography, to ensure the high enantiomeric purity required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism by which Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylate: Lacks the phenylethyl group, resulting in different chemical and biological properties.
Ethyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and pharmacokinetics.
Uniqueness
Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenylethyl group, which confer distinct chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPXSULPYUNBF-YRGRVCCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1[C@H](C)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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